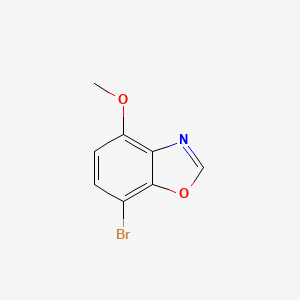

7-Bromo-4-methoxybenzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

7-bromo-4-methoxy-1,3-benzoxazole |

InChI |

InChI=1S/C8H6BrNO2/c1-11-6-3-2-5(9)8-7(6)10-4-12-8/h2-4H,1H3 |

InChI Key |

BZYINORWCAPKQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)OC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 4 Methoxybenzoxazole

Retrosynthetic Analysis and Strategic Disconnections for 7-Bromo-4-methoxybenzoxazole Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection breaks the bonds of the heterocyclic oxazole (B20620) ring, revealing the critical precursor, a substituted ortho-aminophenol.

The most logical retrosynthetic disconnection of the benzoxazole (B165842) ring involves cleaving the C-O and C-N bonds at positions 1 and 3, respectively. This approach simplifies the target molecule into two key synthons: an ortho-aminophenol synthon and a one-carbon synthon that will form the C2 position of the oxazole ring.

Synthon 1: A 2-amino-phenoxide moiety with a bromine atom at what will become the C7 position and a methoxy (B1213986) group at the C4 position.

Synthon 2: A one-carbon electrophile, which can be derived from various reagents such as formic acid, an orthoester, or an acyl chloride.

These synthons correspond to the following real-world starting materials:

Starting Material 1: The crucial precursor is 2-amino-3-bromo-6-methoxyphenol . This molecule contains the necessary arrangement of functional groups—an ortho-disposed amino and hydroxyl group for cyclization, and the bromo and methoxy substituents at the correct positions on the benzene (B151609) ring.

Starting Material 2: A suitable one-carbon source. The choice of this reagent often depends on the desired substituent at the C2 position of the benzoxazole. For an unsubstituted C2, reagents like formic acid or triethyl orthoformate are commonly used.

The primary synthetic challenge, therefore, lies in the efficient and regioselective synthesis of the 2-amino-3-bromo-6-methoxyphenol intermediate.

Once the ortho-aminophenol precursor is obtained, several established methods can be employed to construct the benzoxazole ring. ijpbs.com These methods generally involve the condensation of the 2-aminophenol (B121084) with a one-carbon electrophile, followed by cyclization and dehydration. nih.gov

Common cyclization strategies include:

Condensation with Carboxylic Acids or Derivatives: The reaction of the 2-aminophenol with a carboxylic acid (e.g., formic acid) at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a widely used method. Acyl chlorides or anhydrides can also be used under milder conditions.

Reaction with Aldehydes: Condensation with an aldehyde first forms a Schiff base (an imine), which can then undergo oxidative cyclization to yield the benzoxazole.

From Amides: A cascade reaction involving the activation of a tertiary amide with an agent like triflic anhydride (B1165640) (Tf₂O) can react with a 2-aminophenol to form the benzoxazole ring. nih.gov

Copper-Catalyzed Hydroamination: More modern methods include copper-catalyzed reactions, such as the hydroamination of alkynones with 2-aminophenols, which proceed through an intramolecular cyclization. rsc.org

The table below summarizes some of the potential cyclization pathways.

| C2 Source Reagent | Typical Conditions | Notes |

|---|---|---|

| Formic Acid | Reflux, often with HCl or PPA | Direct and common method for unsubstituted benzoxazoles. |

| Triethyl Orthoformate | Acid catalyst (e.g., p-TsOH), heating | Forms an intermediate that cyclizes upon heating. |

| Acyl Chlorides | Base (e.g., Pyridine (B92270), Et3N), room temp. or gentle heating | Forms an O-acylated or N-acylated intermediate that cyclizes. |

| Cyanogen Bromide (CNBr) | Base, various solvents | Leads to the formation of 2-aminobenzoxazoles. Note: CNBr is highly toxic. nih.govacs.org |

Precursor Design and Selection for Regiospecific Halogenation and Alkoxylation

The core of the synthetic strategy is the preparation of the 2-amino-3-bromo-6-methoxyphenol precursor. The challenge lies in introducing four different substituents onto the benzene ring in the correct relationship to one another. This requires careful planning of the reaction sequence to exploit the directing effects of the functional groups.

A plausible synthetic route to 2-amino-3-bromo-6-methoxyphenol can be devised starting from a less substituted aromatic compound, such as 3-methoxyphenol. The synthesis would involve a sequence of electrophilic aromatic substitution reactions (nitration and bromination) and functional group manipulations (reduction).

A potential pathway could be:

Nitration: Nitration of 3-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing. The positions ortho and para to the powerful hydroxyl directing group (C2, C4, C6) are highly activated. Nitration would likely yield a mixture of isomers, with 2-nitro-5-methoxyphenol and 4-nitro-5-methoxyphenol being significant products.

Bromination: The subsequent bromination of the desired nitro-phenol intermediate. The position of bromination will be directed by the three existing substituents.

Reduction: Reduction of the nitro group to an amino group, typically using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid, would yield the final precursor.

The control of regioselectivity in the nitration and bromination steps is the most critical and challenging aspect of this sequence.

Achieving the desired substitution pattern requires overcoming the inherent regiochemical preferences of standard electrophilic aromatic substitution. Advanced synthetic techniques, such as directed ortho-metalation, provide a powerful solution for this challenge.

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.org The strategy uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be trapped with an electrophile. wikipedia.orgharvard.edu

The methoxy group (-OCH₃) is a well-established DMG. uoc.gr A synthetic strategy utilizing DoM could proceed as follows:

Starting Material Selection: A suitable starting material would be a substituted anisole, for example, 2-bromo-5-methoxyaniline.

Protection and Metalation: The aniline's amino group would first be protected, for instance, as a pivalamide (B147659) or carbamate, which are also excellent DMGs. nih.gov This protected aniline (B41778) is then treated with a strong base like n-butyllithium or s-butyllithium. The base will selectively remove the proton at the C6 position, which is ortho to the directing methoxy group.

Electrophilic Bromination: The resulting ortho-lithiated intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom at the desired position.

Deprotection and Final Steps: Subsequent deprotection of the amino group and potential further functional group manipulations would lead to the target precursor, 2-amino-3-bromo-6-methoxyphenol.

This DoM strategy offers superior regiocontrol compared to classical electrophilic substitution, making it a more reliable and efficient route for the synthesis of complex, polysubstituted aromatic precursors like the one required for this compound.

Strategies for Controlled Introduction of Bromine at C7 and Methoxy at C4

Nucleophilic Aromatic Substitution for Methoxy Installation on Halogenated Precursors

One viable strategy for the synthesis of this compound involves the late-stage introduction of the methoxy group via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach begins with a pre-formed 7-bromobenzoxazole scaffold bearing a suitable leaving group, typically a halogen like fluorine or chlorine, at the 4-position.

The mechanism of SNAr reactions on aromatic rings generally proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this substitution to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as these positions can effectively stabilize the negative charge of the intermediate. libretexts.org In the context of a 7-Bromo-4-halobenzoxazole precursor, the fused oxazole ring acts as an electron-withdrawing moiety, facilitating the nucleophilic attack at the C4 position.

The reaction is typically carried out by treating the 7-bromo-4-halobenzoxazole precursor with a source of methoxide (B1231860) ions, such as sodium methoxide (NaOMe), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The methoxide anion attacks the carbon atom bearing the halogen, leading to the formation of the Meisenheimer complex. Subsequent elimination of the halide ion re-establishes the aromaticity of the benzene ring, yielding the final product, this compound. An illustrative example of this type of transformation is the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene, where a methoxy group displaces a fluorine atom in an SNAr reaction. google.com

| Parameter | Description | References |

| Precursor | 7-Bromo-4-halobenzoxazole (e.g., halo = F, Cl) | - |

| Reagent | Sodium methoxide (NaOMe) or Potassium methoxide (KOMe) | google.com |

| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | researchgate.net |

| Mechanism | Addition-Elimination via Meisenheimer complex | libretexts.org |

| Key Feature | Late-stage installation of the methoxy group on a pre-formed benzoxazole ring. | nih.gov |

Direct Cyclization Approaches to the Benzoxazole Core

Direct cyclization methods focus on constructing the benzoxazole heterocyclic system from acyclic precursors in a more convergent manner. These strategies typically begin with a suitably substituted o-aminophenol, which already contains the necessary bromine and methoxy substituents. For the synthesis of this compound, the key starting material would be 2-amino-3-bromo-6-methoxyphenol.

One-Pot Synthetic Routes from Functionalized Phenols and Amidating Reagents

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without the need to isolate intermediates, saving time and resources. scispace.com

A widely employed and classical method for benzoxazole synthesis is the condensation of an o-aminophenol with a carboxylic acid or one of its derivatives, such as an acyl chloride or ester. nih.govmdpi.comnih.gov In this approach, 2-amino-3-bromo-6-methoxyphenol would be reacted with a one-carbon electrophile. For instance, condensation with formic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high-temperature conditions, would lead to the formation of an intermediate N-formyl derivative that subsequently undergoes intramolecular cyclization and dehydration to afford this compound.

Alternatively, more reactive derivatives like formyl chloride or esters can be used under milder conditions. The reaction proceeds through the initial formation of an amide (N-acylation) or an ester (O-acylation), followed by a thermally or acid-catalyzed cyclodehydration to furnish the benzoxazole ring. nih.gov

| Starting Materials | Reagent | Catalyst/Conditions | Key Intermediate |

| 2-Amino-3-bromo-6-methoxyphenol | Formic Acid | Polyphosphoric Acid (PPA), Heat | N-formyl-2-amino-3-bromo-6-methoxyphenol |

| 2-Amino-3-bromo-6-methoxyphenol | Acyl Chloride | Base (e.g., Pyridine) | N-acyl or O-acyl derivative |

| 2-Amino-3-bromo-6-methoxyphenol | Ester | Heat, Acid/Base catalyst | N-acyl or O-acyl derivative |

Oxidative cyclization offers another direct route to the benzoxazole core. researchgate.net These methods often involve the condensation of an o-aminophenol with an aldehyde to form a Schiff base (imine) intermediate, which is then oxidized in situ to yield the benzoxazole. nih.govnih.gov To synthesize this compound, 2-amino-3-bromo-6-methoxyphenol could be reacted with formaldehyde (B43269) or a formaldehyde equivalent.

The subsequent cyclization is promoted by an oxidizing agent. A variety of oxidants can be employed, including manganese dioxide (MnO₂), lead tetraacetate, or even molecular oxygen, sometimes in the presence of a metal catalyst. ijpbs.comresearchgate.net For example, silver carbonate has been used to mediate the oxidative cyclization of in situ generated imines to afford benzoxazoles in high yields. researchgate.net These protocols are advantageous as they can often be performed under mild conditions. researchgate.net

| Method | Reactants | Oxidant/Catalyst | References |

| Imine Oxidation | 2-Amino-3-bromo-6-methoxyphenol, Formaldehyde | Ag₂CO₃, O₂, MnO₂ | researchgate.net |

| Direct Oxidative Annulation | 2-Amino-3-bromo-6-methoxyphenol, Amine Source | DDQ/EA, O₂/water | researchgate.net |

Stepwise Cyclization Strategies Involving Intermediate Formation (e.g., Imines)

In contrast to one-pot methods, stepwise strategies involve the deliberate isolation of a stable intermediate before the final ring-closing step. This can be advantageous for purification purposes or when the reaction conditions for intermediate formation and cyclization are incompatible.

This classic strategy involves the initial acylation of the starting 2-amino-3-bromo-6-methoxyphenol. Depending on the reaction conditions, acylation can occur at either the amino group (N-acylation) or the hydroxyl group (O-acylation). For instance, reacting the aminophenol with an acyl chloride or anhydride in the presence of a base like pyridine typically yields the N-acylated intermediate, N-(2-bromo-5-methoxy-6-hydroxyphenyl)amide.

This stable amide intermediate can be isolated, purified, and then subjected to a separate cyclization step. The ring closure is usually achieved by heating, often with a dehydrating agent or a catalyst, which promotes the intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by elimination of water to form the benzoxazole ring. A well-known variation is the copper-catalyzed cyclization of ortho-haloanilides, which serves as a general method for benzoxazole formation. organic-chemistry.org

| Step | Procedure | Product |

| 1. Acylation | Reaction of 2-amino-3-bromo-6-methoxyphenol with an acylating agent (e.g., acetyl chloride, acetic anhydride). | Isolated N-acyl or O-acyl intermediate. |

| 2. Cyclization | Heating the isolated intermediate, often with an acid catalyst or dehydrating agent. | This compound. |

Acid-Catalyzed Ring Closure Mechanisms

The formation of the benzoxazole ring system is a critical step in the synthesis of this compound. A common and effective method involves the acid-catalyzed condensation and subsequent cyclization of an appropriately substituted 2-aminophenol with a carboxylic acid derivative. This process, known as a condensation-aromatization reaction, is facilitated by various acid catalysts.

The mechanism typically proceeds through two key stages:

Intermediate Formation: The reaction initiates with the formation of an intermediate by the condensation of the amino group of the 2-aminophenol precursor with a carbonyl compound, such as an aldehyde or carboxylic acid. When an aldehyde is used, a Schiff base (imine) is formed. When a carboxylic acid is the substrate, an amide intermediate is generated.

Intramolecular Cyclization and Dehydration: The crucial ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon of the imine or amide. This cyclization event forms a non-aromatic heterocyclic intermediate. The final step is the elimination of a water molecule (dehydration) from this intermediate, which leads to the formation of the stable, aromatic benzoxazole ring.

A variety of Brønsted and Lewis acids are employed to catalyze this transformation. These catalysts activate the carbonyl group, thereby facilitating the initial condensation and the subsequent cyclization. The use of heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, has been shown to be effective, offering advantages like high yields, simple work-up procedures, and catalyst recyclability. acs.orgnih.gov For instance, the reaction between 2-aminophenol and benzaldehyde (B42025) can be efficiently catalyzed by such gels under solvent-free conditions at elevated temperatures. acs.org Similarly, other catalysts like poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) and samarium triflate have been successfully used to promote the synthesis of benzoxazole derivatives under mild conditions. arabjchem.orgorganic-chemistry.org

Directed Bromination and Methoxy Group Introduction Strategies on Pre-formed Benzoxazoles

An alternative synthetic approach involves the functionalization of a pre-formed benzoxazole scaffold. This strategy allows for the sequential and controlled introduction of the bromo and methoxy groups onto the benzoxazole core.

Regioselective Bromination of 4-methoxybenzoxazole or its Precursors

Achieving the correct substitution pattern, specifically bromination at the C7 position, requires a regioselective approach. Starting with 4-methoxybenzoxazole, the directing effects of the existing substituents play a crucial role. The methoxy group at C4 and the ring oxygen are both electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution. The C7 position is para to the ring oxygen and ortho to the strongly activating methoxy group, making it a sterically accessible and electronically favorable site for bromination.

Electrophilic Bromination Agents and Conditions

Electrophilic bromination is the standard method for introducing a bromine atom onto an aromatic ring. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. nih.gov

Commonly used electrophilic brominating agents include:

N-Bromosuccinimide (NBS): NBS is a mild and highly selective source of electrophilic bromine, often used for the bromination of activated aromatic and heterocyclic compounds. manac-inc.co.jp It is a crystalline solid that is easier to handle than liquid bromine. manac-inc.co.jp The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent. nih.gov For highly activated substrates, the reaction can proceed readily, sometimes without the need for a strong acid catalyst. nih.gov

Molecular Bromine (Br₂): While effective, Br₂ is less selective than NBS and can lead to polybromination, especially with highly activated rings. Its use often requires careful control of stoichiometry and reaction temperature. mdpi.com The reaction can be performed in solvents like acetic acid. mdpi.com

Other Brominating Systems: Various other systems have been developed for regioselective bromination, such as tetraalkylammonium tribromides, which can offer high para-selectivity. nih.gov

The conditions for these reactions are tailored to the specific substrate and reagent. Key variables include the solvent, temperature, and the presence or absence of a catalyst. For a substrate like 4-methoxybenzoxazole, the strong activation provided by the methoxy group would likely allow for bromination under mild conditions.

Table 1: Common Electrophilic Bromination Agents

| Reagent | Formula | Typical Conditions | Selectivity |

|---|---|---|---|

| N-Bromosuccinimide | C₄H₄BrNO₂ | Acetonitrile or CCl₄, often with light or radical initiator for allylic bromination, or acid catalyst for aromatic substitution | Generally high, favors substitution on activated rings |

| Bromine | Br₂ | Acetic acid, CH₂Cl₂, often with a Lewis acid (e.g., FeBr₃) for less activated rings | Lower selectivity, risk of polybromination |

| Tetrabutylammonium tribromide | N(C₄H₉)₄Br₃ | Dichloromethane or other organic solvents | Often provides good regioselectivity; solid, easier to handle than Br₂ |

Transition Metal-Catalyzed Directed Bromination

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed C-H activation as a powerful tool for regioselective functionalization. nitrkl.ac.in This approach can direct bromination to a specific position that might be difficult to access through traditional electrophilic substitution. researchgate.net

For benzoxazoles, the nitrogen atom of the heterocyclic ring can act as a directing group, coordinating to a metal catalyst and positioning it in proximity to a specific C-H bond. Ruthenium and Rhodium catalysts have been successfully employed for the regioselective halogenation of 2-arylbenzoxazoles. researchgate.netrsc.org Specifically, ruthenium catalysts have been shown to direct halogenation to the C7-position. researchgate.netrsc.org

The proposed mechanism for this C7-bromination often involves:

Coordination of the benzoxazole nitrogen to the metal center.

Oxidative addition of the metal into the C7-H bond, forming a metallacyclic intermediate.

Reaction with an electrophilic bromine source (e.g., NBS).

Reductive elimination to release the C7-brominated product and regenerate the active catalyst.

This method offers exceptional control over regioselectivity, providing a direct route to otherwise challenging substitution patterns.

Introduction of the Methoxy Moiety via Alkylation or Etherification of Hydroxybenzoxazoles

The methoxy group at the C4 position can be introduced by the O-alkylation of a corresponding hydroxybenzoxazole precursor, such as 7-bromo-4-hydroxybenzoxazole. This transformation is a classic Williamson ether synthesis.

The general procedure involves two steps:

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks a methylating agent in an Sₙ2 reaction. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

The choice of base and solvent is important for the reaction's success. Aprotic polar solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to dissolve the reactants and facilitate the nucleophilic substitution.

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Different types of catalysts are employed at various stages of the synthetic sequence, from the construction of the core heterocycle to its specific functionalization.

Table 2: Catalysts in Benzoxazole Synthesis

| Catalyst Type | Example(s) | Reaction Catalyzed | Advantages |

|---|---|---|---|

| Brønsted Acid | PEG-SO₃H, Brønsted Acidic Ionic Liquid (BAIL) Gels acs.orgarabjchem.org | Ring closure of 2-aminophenol derivatives with aldehydes/carboxylic acids | High efficiency, mild conditions, reusability, simple work-up acs.orgarabjchem.org |

| Lewis Acid | Samarium triflate (Sm(OTf)₃) organic-chemistry.org, Zinc triflate (Zn(OTf)₂) ijpbs.com | Ring closure/condensation | Mild reaction conditions, can be used in aqueous media organic-chemistry.orgijpbs.com |

| Transition Metal | Ruthenium (Ru) complexes researchgate.netrsc.org | Directed C-H bromination at C7 | High regioselectivity, direct functionalization of C-H bonds researchgate.netrsc.org |

| Transition Metal | Rhodium (Rh) complexes researchgate.net | Directed C-H halogenation | High regioselectivity for other positions (e.g., ortho- to N) researchgate.net |

| Nanoparticles | Copper(II) oxide nanoparticles organic-chemistry.org | Intramolecular cyclization | Heterogeneous, recoverable, and recyclable catalyst organic-chemistry.org |

These catalytic methods represent a significant advancement over classical stoichiometric reactions, offering improved yields, greater selectivity, milder reaction conditions, and alignment with the principles of green chemistry. nih.gov The development of transition-metal-catalyzed C-H activation, in particular, has opened up new, highly efficient pathways for the synthesis of complex substituted benzoxazoles like this compound. nih.gov

Transition Metal-Catalyzed Cyclization Reactions (e.g., Copper, Palladium)

Transition metal catalysis offers powerful and versatile methods for the intramolecular cyclization to form the benzoxazole ring. Both copper and palladium catalysts have been extensively used for the synthesis of benzoxazole derivatives, often from ortho-haloanilides or by direct C-H functionalization.

For the synthesis of a molecule like this compound, a plausible starting material would be an N-acyl derivative of 2-amino-3-bromo-6-methoxyphenol. The intramolecular cyclization would then be promoted by a transition metal catalyst.

Copper-Catalyzed Cyclization: Copper-catalyzed methods are attractive due to the lower cost and toxicity of copper salts compared to palladium. These reactions typically involve the intramolecular C-O cross-coupling of ortho-haloanilides. The use of copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline (B135089) has been shown to be effective for the cyclization of ortho-bromoanilides to form benzoxazoles. In a potential synthesis of this compound, a corresponding ortho-haloanilide precursor would be subjected to these conditions. The reaction is believed to proceed through an oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. Ligand-free systems using copper(II) oxide nanoparticles have also been developed for the intramolecular cyclization of o-bromoaryl derivatives, offering a heterogeneous and recyclable catalytic system.

Palladium-Catalyzed Cyclization: Palladium catalysts are highly efficient for C-O bond formation. Palladium-catalyzed intramolecular C-H functionalization/C-O bond formation is a modern approach to benzoxazole synthesis. This strategy avoids the need for pre-halogenated substrates. A hypothetical palladium-catalyzed synthesis of this compound could involve the direct oxidative cyclization of an N-acyl-2-amino-6-methoxyphenol derivative, where the bromine is already present on the aromatic ring. The catalytic system often consists of a palladium(II) salt, such as palladium acetate (B1210297) (Pd(OAc)₂), an oxidant, and sometimes a copper co-catalyst.

Below is a table summarizing typical conditions for copper and palladium-catalyzed benzoxazole synthesis, which could be adapted for this compound.

| Catalyst System | Precursor Type | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | o-bromoanilide | 1,10-phenanthroline | Cs₂CO₃ | Toluene | 110-140 | 70-95 |

| CuO nanoparticles | o-bromoanilide | Ligand-free | K₂CO₃ | DMSO | 110 | 85-95 |

| Pd(OAc)₂ / CuBr₂ | N-acyl-aminophenol | - | K₂S₂O₈ (oxidant) | Dioxane | 100-120 | 60-85 |

Organocatalysis and Biocatalysis for Enhanced Selectivity and Mildness

In the quest for more sustainable and selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For benzoxazole synthesis, N-heterocyclic carbenes (NHCs) have been employed to catalyze the intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes. researchgate.net This method proceeds under mild conditions and tolerates a broad range of functional groups. researchgate.net A potential organocatalytic route to a precursor of this compound could involve the condensation of 2-amino-3-bromo-6-methoxyphenol with an appropriate aldehyde, followed by NHC-catalyzed oxidative cyclization. The reaction proceeds via the formation of an aza-Breslow intermediate, which upon oxidation, leads to the benzoxazole product. researchgate.net

Biocatalysis: The application of enzymes in the synthesis of heterocyclic compounds is a growing field, offering high selectivity and environmentally benign reaction conditions. researchgate.net While specific biocatalytic routes for the synthesis of this compound are not yet established, the potential exists for the use of enzymes such as lipases or oxidoreductases. For instance, a lipase (B570770) could potentially catalyze the acylation of 2-amino-3-bromo-6-methoxyphenol, followed by an enzyme- or chemo-catalyzed cyclization. The development of chemoenzymatic cascades, which combine the advantages of both chemical and biological catalysts, holds promise for the future synthesis of complex benzoxazoles under mild and sustainable conditions. researchgate.net

Ligand Design and Optimization for Improved Yield and Regioselectivity

In transition metal-catalyzed reactions, the choice of ligand is crucial for achieving high yield, selectivity, and catalyst stability. The design and optimization of ligands for copper- and palladium-catalyzed benzoxazole synthesis have been a focus of research.

For copper-catalyzed systems, N,N-donor ligands like 1,10-phenanthroline and N,N'-dimethylethylenediamine have been shown to accelerate the cyclization of ortho-haloanilides. More recently, N-heterocyclic carbene (NHC) ligands have been successfully applied in copper-catalyzed intramolecular coupling cyclization of 2-haloanilides, leading to 2-aryl benzoxazoles in good to excellent yields. rsc.org The steric and electronic properties of the NHC ligand can be fine-tuned to optimize the catalytic activity.

In palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands, such as those of the Buchwald and Hartwig type (e.g., S-Phos, X-Phos), are often employed to promote the challenging C-O bond formation. nih.govnih.gov These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. For a regioselective synthesis, where multiple reactive sites are present on the substrate, the design of the ligand to control the site of metal insertion is paramount. While specific ligand optimization for this compound has not been reported, the principles of ligand design from related systems would be directly applicable.

The following table provides examples of ligand types used in benzoxazole synthesis.

| Metal | Ligand Type | Example Ligands | Key Features |

| Copper | N,N-Donors | 1,10-phenanthroline, N,N'-dimethylethylenediamine | Accelerates C-O coupling |

| Copper | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High stability and activity |

| Palladium | Biaryl Phosphines | S-Phos, X-Phos | Bulky, electron-rich, promotes C-O coupling |

Advanced Synthetic Techniques and Green Chemistry Considerations in Benzoxazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient processes. This has led to the adoption of advanced techniques such as microwave-assisted synthesis and flow chemistry, as well as the development of solvent-free protocols.

Microwave-Assisted Synthesis and Reaction Rate Enhancement

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating. eurekaselect.com The synthesis of benzoxazoles is well-suited to microwave irradiation. eurekaselect.com For the preparation of this compound, a microwave-assisted approach could significantly reduce the reaction time for the cyclization step. For example, the condensation of 2-aminophenols with aldehydes or carboxylic acids can be achieved in minutes under microwave irradiation, often in the absence of a solvent or using a high-boiling, green solvent like glycerol. matrix-fine-chemicals.com

The table below shows a comparison of conventional and microwave-assisted synthesis for a typical benzoxazole formation.

| Method | Reaction Time | Temperature (°C) | Yield (%) |

| Conventional Heating | 6-12 hours | 120-150 | 70-85 |

| Microwave Irradiation | 5-30 minutes | 120-180 | 85-98 |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, continuous production. nih.govacs.org The synthesis of heterocyclic compounds, including benzoxazoles, has been successfully adapted to flow chemistry systems. nih.govacs.org

A continuous flow process for the synthesis of functionalized benzoxazoles from 3-halo-N-acyl anilines has been reported. nih.govacs.org This process involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization in a flow reactor, followed by an in-line electrophilic quench. nih.govacs.org This approach allows for the safe handling of unstable intermediates and precise control over reaction parameters. nih.govacs.org Such a strategy could be envisioned for the continuous production of this compound, potentially starting from a suitably substituted aniline precursor.

Solvent-Free or Low-Solvent Synthetic Protocols

The reduction or elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free or low-solvent synthetic protocols for benzoxazole synthesis have been developed to minimize environmental impact and simplify product purification. These reactions are often conducted by grinding the reactants together, sometimes with a solid-supported catalyst, or by heating the neat reaction mixture.

A variety of catalysts, including Brønsted acidic ionic liquids and silica-supported sodium hydrogen sulphate, have been shown to be effective for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.orgresearchgate.net For instance, the reaction of o-substituted aminoaromatics with acyl chlorides can be efficiently carried out in the absence of a solvent using a catalytic amount of silica-supported sodium hydrogen sulphate. researchgate.net The development of a solvent-free protocol for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Utilization of Recyclable Catalysts and Reagents

The principles of green chemistry have spurred significant research into the development of synthetic methodologies for benzoxazole derivatives that utilize recyclable catalysts and reagents. These approaches aim to minimize waste, reduce environmental impact, and enhance the economic viability of chemical processes. While specific studies focusing exclusively on the synthesis of this compound using recyclable catalysts are not extensively documented, the broader field of benzoxazole synthesis offers numerous examples of such sustainable practices. These established methods for constructing the benzoxazole core can be considered for their potential application in the synthesis of its substituted derivatives, including this compound.

Magnetically Separable Nanocatalysts

One of the most promising classes of recyclable catalysts is magnetic nanoparticles. Their key advantage lies in the straightforward separation from the reaction medium using an external magnet, which is a highly efficient and clean method.

For instance, copper(II) ferrite (B1171679) nanoparticles (CuFe₂O₄) have been successfully employed as a recyclable catalyst in the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org This air-stable nanocatalyst demonstrated high efficiency and could be recovered and reused for up to seven cycles without a significant loss in its catalytic activity. organic-chemistry.org

Another example is the use of silica-coated magnetic nanoparticles functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H). ajchem-a.comajchem-a.com This solid acid catalyst has been effective in the condensation reaction of 2-aminophenols with aromatic aldehydes to produce 2-arylbenzoxazoles under solvent-free conditions. ajchem-a.comajchem-a.com The catalyst can be magnetically recycled and reused multiple times without a discernible decrease in its catalytic performance. ajchem-a.comajchem-a.com

Furthermore, a Lewis acidic ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) has been developed as a green catalyst for the synthesis of benzoxazoles. nih.govnih.gov This system, utilized under solvent-free ultrasound irradiation, allows for rapid reaction times and moderate to good yields. nih.govnih.gov The LAIL@MNP catalyst is easily separable with a magnet and can be reused for several consecutive runs with only a slight reduction in its catalytic efficacy. nih.govnih.gov

The following table summarizes the performance of various magnetically separable catalysts in the synthesis of benzoxazole derivatives.

Table 1: Performance of Magnetically Separable Catalysts in Benzoxazole Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Recyclability |

|---|---|---|---|---|

| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | Not specified | Good | Up to 7 cycles with no significant loss of activity organic-chemistry.org |

| Fe₃O₄@SiO₂-SO₃H | 2-aminophenol and aromatic aldehydes | 50 °C, solvent-free | High | Reused several times without reducing catalytic activity ajchem-a.comajchem-a.com |

| LAIL@MNP | 2-aminophenols and aromatic aldehydes | 70 °C, solvent-free, sonication | Up to 90 | Recycled for five consecutive runs with slight decrease in performance (82% to 73%) nih.govnih.gov |

Other Heterogeneous Catalytic Systems

Beyond magnetic nanoparticles, other forms of heterogeneous catalysts have been explored for benzoxazole synthesis. Copper(II) oxide nanoparticles (CuO NPs) have been shown to be an effective and ligand-free catalyst for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org This heterogeneous catalyst can also be recovered and recycled without a loss of activity. organic-chemistry.org

Ionic liquids, particularly when immobilized on a solid support, offer another avenue for recyclable catalysis. A reusable Brønsted acidic ionic liquid gel (BAIL gel), prepared by treating an imidazolium-based ionic liquid with tetraethyl orthosilicate (B98303) (TEOS), has been used for the synthesis of benzoxazoles from 2-aminophenols and benzaldehydes under solvent-free conditions. acs.orgnih.gov This catalyst can be recovered by filtration and reused multiple times without a significant drop in its catalytic activity. acs.orgnih.gov

The development of such recyclable catalytic systems is a crucial step towards more sustainable and environmentally friendly methods for the synthesis of benzoxazoles. The application of these methodologies to the specific synthesis of this compound could offer significant advantages in terms of process efficiency and environmental responsibility.

Chemical Reactivity and Transformations of 7 Bromo 4 Methoxybenzoxazole

Reactivity of the Aryl Bromide Moiety in 7-Bromo-4-methoxybenzoxazole

The bromine atom at the C7 position of the this compound ring is the most reactive site for transformations that replace the halogen with new carbon-carbon (C-C) or carbon-heteroatom bonds. This reactivity is exploited in a range of powerful synthetic methods.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the functionalization of aryl halides like this compound. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, allow for the formation of C-C and C-N bonds under relatively mild conditions wikipedia.org. The general mechanism for these transformations involves a catalytic cycle with a palladium(0) species, which undergoes oxidative addition into the aryl bromide bond, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst wikipedia.orgresearchgate.net.

The success of cross-coupling reactions on substrates like this compound hinges on the careful selection and optimization of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent.

For Suzuki-Miyaura coupling , which joins an aryl halide with an organoboron compound, a variety of palladium catalysts and ligands have been developed to enhance reactivity and scope rsc.org. Typical palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladacycles researchgate.netrsc.org. The choice of phosphine (B1218219) ligand is critical; bulky, electron-rich ligands such as XPhos, SPhos, and t-BuXPhos have proven effective for coupling challenging substrates, including electron-rich aryl bromides and nitrogen-containing heterocycles wikipedia.orgnih.gov. The base, commonly K₃PO₄ or Cs₂CO₃, is essential for activating the boronic acid for transmetalation wikipedia.orgrsc.org. Reaction solvents are typically mixtures of an organic solvent like dioxane or toluene with water wikipedia.orgrsc.org.

In Sonogashira coupling , which forms a C-C bond between an aryl halide and a terminal alkyne, the classic system employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine, which also often serves as the solvent beilstein-journals.orgnih.gov. However, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts uci.edu. These systems often require specific ligands and stronger bases to facilitate the deprotonation of the alkyne uci.edu.

For the Heck reaction , which couples an aryl halide with an alkene, typical catalysts include Pd(OAc)₂ or PdCl₂ wikipedia.org. The reaction requires a base, such as triethylamine or potassium carbonate, to neutralize the hydrogen halide formed during the reaction wikipedia.org. The choice of phosphine ligand can influence the efficiency and selectivity of the reaction chemrxiv.org.

Buchwald-Hartwig amination is a key method for forming C-N bonds by coupling an aryl halide with an amine nih.gov. The development of sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, BINAP, DPPF) has been crucial for expanding the scope of this reaction to include a wide variety of amines, including primary and secondary amines, and amides nih.govbeilstein-journals.orgnih.gov. Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are typically required to deprotonate the amine or palladium-amine complex in the catalytic cycle mdpi.com.

| Reaction Type | Typical Palladium Precursor | Typical Ligand(s) | Typical Base(s) | Typical Solvent(s) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | XPhos, SPhos, PCy₃ | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, K₂CO₃ | Et₃N, DMF |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724) |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, tBuBrettPhos | NaOt-Bu, Cs₂CO₃, LHMDS | Toluene, Dioxane, THF |

The scope of cross-coupling reactions with this compound is expected to be broad, allowing for the introduction of a wide array of functional groups at the C7 position.

Suzuki-Miyaura Coupling : This reaction accommodates a vast range of aryl, heteroaryl, vinyl, and even some alkyl boronic acids and esters rsc.org. The reaction generally tolerates a wide variety of functional groups on the coupling partner, making it highly versatile for building complex molecular architectures researchgate.netmdpi.com. For a substrate like this compound, coupling with various substituted phenylboronic acids, heteroarylboronic acids (e.g., from pyridine (B92270), thiophene, pyrazole), and alkenylboronic esters would be feasible, leading to the corresponding 7-substituted-4-methoxybenzoxazoles rsc.org. Sterically hindered boronic acids, particularly those with ortho-substituents, can sometimes present challenges, requiring more specialized catalytic systems nih.gov.

Sonogashira Coupling : Both aromatic and aliphatic terminal alkynes are generally effective coupling partners beilstein-journals.org. This allows for the synthesis of 7-alkynyl-4-methoxybenzoxazoles, which are valuable intermediates for further transformations or as components in materials science and medicinal chemistry researchgate.netnih.gov. Limitations can arise with highly sensitive functional groups on the alkyne that may not be compatible with the basic reaction conditions.

Heck Reaction : The Heck reaction is most efficient with electron-deficient alkenes such as acrylates, styrenes, and acrylonitriles wikipedia.org. The use of unactivated or sterically hindered alkenes can be more challenging and may result in lower yields or require specialized reaction conditions chemrxiv.orgrsc.org. The regioselectivity of the addition to the alkene is also a key consideration nih.gov.

Buchwald-Hartwig Amination : A wide variety of nitrogen nucleophiles can be coupled, including primary and secondary alkyl and aryl amines, amides, and N-heterocycles nih.govnih.govresearchgate.net. This enables the synthesis of a diverse library of 7-amino-4-methoxybenzoxazole derivatives. The reaction's scope has been significantly expanded through ligand development, though very bulky amines or certain unprotected N-H heterocycles can still be challenging substrates, sometimes requiring specific catalyst systems or harsher conditions mdpi.com.

For this compound, the regioselectivity of cross-coupling reactions is straightforward. As there is only one halogen atom, the palladium catalyst will selectively undergo oxidative addition at the C7-Br bond nih.gov. This ensures that functionalization occurs exclusively at this position, providing a reliable method for the synthesis of C7-substituted benzoxazole (B165842) derivatives. In cases of di- or polyhalogenated substrates, regioselectivity becomes a significant challenge, often dictated by the relative reactivity of the C-X bonds (C-I > C-Br > C-Cl) and the electronic and steric environment of each halogen mdpi.comnih.gov. However, for a monobrominated substrate like this compound, this issue is not a concern, and the coupling is expected to proceed with high regiochemical control.

Nucleophilic Aromatic Substitution (SNAr) on the Benzoxazole Core at C7

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of aryl halides. However, unlike cross-coupling reactions, SNAr typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the bromide) cumhuriyet.edu.tr. These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack cumhuriyet.edu.tr.

For this compound, the benzoxazole ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack compared to a simple benzene (B151609) ring. However, the methoxy (B1213986) group at C4 is an electron-donating group, which would deactivate the ring towards SNAr. Therefore, SNAr reactions at the C7 position of this specific compound are expected to be challenging and would likely require harsh reaction conditions or the use of very strong nucleophiles. The reaction is generally more feasible on heteroaryl halides that are inherently more electron-deficient beilstein-journals.org.

Should an SNAr reaction be attempted on this compound or a more activated analogue, the conditions would typically involve a strong nucleophile and often elevated temperatures.

Oxygen Nucleophiles : Reactions with alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) or phenoxides would require a polar aprotic solvent like DMSO or DMF to solvate the cation and enhance the nucleophilicity of the oxygen anion. High temperatures would likely be necessary to overcome the activation barrier.

Nitrogen Nucleophiles : Strong nitrogen nucleophiles such as primary or secondary amines could potentially displace the bromide under forcing conditions semanticscholar.org. The reaction is often carried out at high temperatures, sometimes in a sealed tube or under microwave irradiation, and may require a strong base to deprotonate the amine or the intermediate complex researchgate.net. The use of ammonia or its equivalents can also be employed.

Sulfur Nucleophiles : Thiols are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur beilstein-journals.org. Reactions with thiolates (generated in situ from a thiol and a base like K₂CO₃ or NaH) are often more facile than with their oxygen or nitrogen counterparts and may proceed under milder conditions, typically in a polar aprotic solvent like DMAc or DMF beilstein-journals.org.

Given the electronic nature of this compound, it is more likely that functionalization with O, N, or S nucleophiles would be achieved more efficiently via palladium-catalyzed methods (e.g., Buchwald-Hartwig amination and its analogues for O and S nucleophiles) rather than through a classical SNAr pathway.

Electronic and Steric Effects of the Methoxy Group on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions for aryl halides. The feasibility and rate of these reactions are highly dependent on the electronic properties of the aromatic ring, particularly the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com These EWGs are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In the case of this compound, the leaving group is the bromine atom at the C7 position. The neighboring methoxy group is located at the C4 position. The key electronic factors influencing the SNAr reactivity at C7 are:

The Bromo Group (-Br): The bromine atom itself is an electron-withdrawing group via induction, which slightly enhances the electrophilicity of the carbon atom it is attached to.

Table 1: Predicted Influence of Substituents on SNAr Reactivity at C7 of this compound

| Substituent | Position | Electronic Effect on SNAr | Predicted Impact on Reactivity |

|---|---|---|---|

| Methoxy | C4 | Deactivating (+R > -I) | Decreases reactivity |

| Bromo | C7 | Leaving Group / Weakly Activating (-I) | Enables reaction but is a moderate leaving group |

| Fused Oxazole (B20620) | - | Activating (Electron Withdrawing) | Modestly increases reactivity |

Metalation and Subsequent Electrophilic Quenching Reactions

The carbon-bromine bond at the C7 position provides a reactive handle for metalation reactions, such as lithiation and Grignard formation. These reactions convert the aryl bromide into a potent organometallic nucleophile, which can then be treated with various electrophiles to introduce a wide range of functional groups. wikipedia.org

Lithiation via Metal-Halogen Exchange: Treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) is expected to result in a rapid metal-halogen exchange. tcnj.edunih.gov This reaction would yield the organometallic intermediate, 7-lithio-4-methoxybenzoxazole. This powerful nucleophile can then be "quenched" by adding an electrophile to the reaction mixture.

Grignard Reagent Formation: The corresponding Grignard reagent can be prepared by reacting this compound with magnesium metal turnings in an anhydrous ether solvent such as THF or diethyl ether. adichemistry.commnstate.edu Activation of the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is typically required to initiate the reaction. adichemistry.commnstate.edu This process forms 7-(bromomagnesium)-4-methoxybenzoxazole, which is also a strong nucleophile, albeit generally less reactive than the organolithium equivalent.

Subsequent Electrophilic Quenching: Once formed, these organometallic intermediates can react with a diverse array of electrophiles to create new carbon-carbon or carbon-heteroatom bonds.

Table 2: Examples of Electrophilic Quenching Reactions

| Organometallic Intermediate | Electrophile | Reagent Example | Product After Work-up |

|---|---|---|---|

| 7-Lithio-4-methoxybenzoxazole | Carbon Dioxide | Dry Ice (solid CO₂) | 4-Methoxybenzoxazole-7-carboxylic acid |

| 7-Lithio-4-methoxybenzoxazole | Aldehyde | Acetaldehyde (CH₃CHO) | 1-(4-Methoxybenzoxazol-7-yl)ethanol |

| 7-Lithio-4-methoxybenzoxazole | Ketone | Acetone (B3395972) ((CH₃)₂CO) | 2-(4-Methoxybenzoxazol-7-yl)propan-2-ol |

| 7-(Bromomagnesium)-4-methoxybenzoxazole | Ester | Ethyl formate | 4-Methoxybenzoxazole-7-carbaldehyde |

| 7-(Bromomagnesium)-4-methoxybenzoxazole | Alkyl Halide | Methyl Iodide (CH₃I) | 7-Methyl-4-methoxybenzoxazole |

Transformations Involving the Methoxy Group

The methoxy group at C4 is a key functional group that can also undergo chemical transformations, primarily involving cleavage of the methyl-oxygen bond.

Demethylation Strategies and Hydroxyl Group Formation

The most common and synthetically useful transformation of the C4-methoxy group is its cleavage to form the corresponding phenol, 7-bromo-4-hydroxybenzoxazole. This demethylation is readily achieved using strong Lewis acids. commonorganicchemistry.com

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. commonorganicchemistry.comnih.gov The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), at reduced temperatures (e.g., 0 °C to -78 °C) to control its high reactivity. researchgate.netcore.ac.uk The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group. This is followed by a nucleophilic attack of a bromide ion, either from another equivalent of BBr₃ or from a dissociated bromide, on the methyl group, leading to the cleavage of the C-O bond. core.ac.uknih.gov A subsequent aqueous workup hydrolyzes the resulting borate ester to yield the final phenol product.

Functional Group Interconversions of the Methoxy Group

Beyond demethylation to the hydroxyl group, direct functional group interconversion of an aryl methoxy group is not a common synthetic strategy. Aryl methyl ethers are generally robust and resistant to many chemical transformations, including oxidation. The conditions required to oxidize the methoxy group or the carbon of the aromatic ring to which it is attached would likely be harsh enough to degrade the benzoxazole ring system itself. Therefore, the primary pathway for modifying this position involves its conversion to the more reactive hydroxyl group, which can then serve as a precursor for other functionalities through reactions like O-alkylation or esterification.

Electrophilic Aromatic Substitution on the Benzoxazole Ring System

The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is dictated by the combined directing effects of the existing substituents. masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity Studies of Electrophilic Attack

For this compound, two positions on the benzene ring are available for substitution: C5 and C6. The outcome of an EAS reaction is determined by the directing influence of the C4-methoxy group, the C7-bromo group, and the fused oxazole ring.

C4-Methoxy Group: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance. It strongly directs incoming electrophiles to its ortho position, which is C5.

C7-Bromo Group: Halogens are deactivating groups but are also ortho, para-directors. The bromo group at C7 would direct incoming electrophiles to its ortho position, C6.

When comparing these directing effects, the C4-methoxy group is the most powerful activating director. The activating, resonance-donating effect of the methoxy group overwhelmingly favors substitution at the C5 position. The deactivating nature of the bromine and the fused ring system would be overcome by the strong activation provided by the methoxy group. Therefore, it is predicted that electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, will occur with high regioselectivity at the C5 position .

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of C4-Methoxy | Directing Effect of C7-Bromo | Combined Effect / Predicted Outcome |

|---|---|---|---|

| C5 | Strongly Activating (ortho) | - | Major Product |

| C6 | - | Weakly Directing (ortho) | Minor or No Product |

Impact of the Bromine and Methoxy Substituents on Ring Activation/Deactivation Patterns

The benzene ring of the benzoxazole core in this compound is subject to the competing electronic effects of the methoxy (-OCH3) and bromo (-Br) substituents. The methoxy group at the 4-position is a strong activating group. Through resonance, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to it. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack.

Conversely, the bromine atom at the 7-position is a deactivating group due to its inductive effect. As a halogen, bromine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. However, like the methoxy group, bromine also possesses lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Table 1: Influence of Substituents on the Benzoxazole Ring

| Substituent | Position | Electronic Effect | Impact on Ring | Directing Effect |

| Methoxy (-OCH3) | 4 | Strong electron-donating (resonance), Weak electron-withdrawing (inductive) | Activating | Ortho, Para |

| Bromine (-Br) | 7 | Strong electron-withdrawing (inductive), Weak electron-donating (resonance) | Deactivating | Ortho, Para |

Ring-Opening and Rearrangement Reactions of the Benzoxazole Core

While the benzoxazole ring is generally stable, under specific conditions, it can undergo ring-opening and rearrangement reactions, providing pathways to alternative heterocyclic scaffolds. These transformations are of significant interest in synthetic chemistry for the generation of diverse molecular architectures.

Conditions and Mechanisms for Benzoxazole Ring Cleavage or Expansion

The cleavage of the benzoxazole ring typically requires forcing conditions, such as strong acids or bases, or the presence of potent nucleophiles.

Acid-catalyzed hydrolysis can lead to the cleavage of the oxazole ring. Protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position, can initiate ring opening to form an N-(2-hydroxyphenyl)amide intermediate. The stability of this intermediate and the subsequent reaction pathway would be influenced by the substituents on the benzene ring.

Base-catalyzed hydrolysis can also effect ring cleavage. A strong base can abstract the proton from a hydroxyl group at the 2-position (if present) or attack the C2 carbon directly, leading to the formation of a 2-aminophenol (B121084) derivative.

Nucleophilic attack by strong nucleophiles, such as hydrazines or primary amines, at the C2 position can also induce ring opening. This process can lead to the formation of new heterocyclic systems through subsequent intramolecular cyclization.

The specific conditions required for the ring cleavage of this compound have not been extensively reported in the literature, but the general principles of benzoxazole reactivity suggest that such transformations are plausible under appropriate acidic, basic, or nucleophilic conditions.

Formation of Alternative Heterocyclic Scaffolds via Rearrangement

The rearrangement of the benzoxazole core can lead to the formation of other valuable heterocyclic systems, such as quinazolinones and benzodiazepines. These transformations often proceed through a ring-opening event followed by an intramolecular cyclization.

One potential rearrangement pathway involves the reaction of a 2-substituted benzoxazole with a primary amine. This can lead to the formation of a quinazolinone derivative through a process that likely involves nucleophilic attack at the C2 position, ring opening, and subsequent intramolecular cyclization with the elimination of a water molecule. For instance, the conversion of benzoxazinones to quinazolinones upon treatment with primary amines is a well-established transformation that could potentially be adapted for benzoxazoles. nih.gov

Table 2: Potential Heterocyclic Scaffolds from Benzoxazole Rearrangement

| Starting Material | Reagent/Condition | Potential Product |

| 2-Substituted Benzoxazole | Primary Amine | Quinazolinone |

| 2-Substituted Benzoxazole | Hydrazine | Triazino-benzoxazole |

| Benzoxazole derivative | Strong Acid/Heat | Phenoxazinone (via dimerization/rearrangement) |

Application of 7 Bromo 4 Methoxybenzoxazole As a Synthetic Building Block

Construction of Complex Polycyclic Heterocycles via 7-Bromo-4-methoxybenzoxazole

The presence of a bromine atom on the benzoxazole (B165842) ring system of this compound makes it a prime candidate for various cross-coupling reactions to construct more complex polycyclic heterocyclic systems. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are standard methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the introduction of a wide range of substituents at the 7-position, leading to the formation of elaborate molecular architectures.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polycyclic Heterocycles

| Cross-Coupling Reaction | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Aryl or heteroaryl boronic acids, Palladium catalyst, Base | Aryl- or heteroaryl-substituted benzoxazoles |

| Stille Coupling | Organostannanes, Palladium catalyst | Alkenyl-, alkynyl-, or aryl-substituted benzoxazoles |

| Heck Coupling | Alkenes, Palladium catalyst, Base | Alkenyl-substituted benzoxazoles |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted benzoxazoles |

These synthetic routes could pave the way for novel polycyclic systems with potential applications in various fields of chemistry.

Derivatization for Advanced Materials Science Precursors (non-biological applications)

The functional groups present in this compound, namely the bromo and methoxy (B1213986) groups, offer multiple avenues for derivatization to create precursors for advanced materials.

The bromo functionality of this compound can be exploited for the synthesis of functional polymers. Through polymerization reactions such as polycondensation or by converting the bromo group to a more reactive functional group (e.g., a boronic ester), this benzoxazole derivative could be incorporated into polymer backbones. The resulting polymers could exhibit interesting optoelectronic properties due to the presence of the electron-rich benzoxazole moiety.

The nitrogen atom in the oxazole (B20620) ring of this compound can act as a coordination site for metal ions. By introducing additional coordinating groups through derivatization of the bromo substituent, it is possible to synthesize novel ligands. These ligands could then be complexed with various transition metals to create catalysts for a range of chemical transformations.

Benzoxazole derivatives are known to exhibit fluorescence. The electronic properties of this compound can be fine-tuned by replacing the bromine atom with various electron-donating or electron-withdrawing groups. This modification can lead to the development of novel fluorescent dyes with tailored absorption and emission properties. Furthermore, the introduction of photo-responsive moieties could lead to the creation of photochromic materials that change color upon exposure to light. benthamscience.com

Design and Synthesis of Privileged Scaffolds Incorporating the Benzoxazole Core

The benzoxazole core is considered a privileged scaffold due to its ability to interact with a wide range of biological targets. researchgate.netnih.govresearchgate.netnih.gov In a non-biological context, this concept can be extended to the design of scaffolds for materials science. The rigid, planar structure of the benzoxazole ring system provides a robust framework for the construction of new materials. By systematically modifying the substituents on the this compound core, it is possible to create a library of compounds with diverse physicochemical properties.

Methodologies for Diversification and Library Generation

The generation of a library of derivatives from this compound would rely on high-throughput synthesis and purification techniques. Parallel synthesis methodologies, where multiple reactions are carried out simultaneously, would be instrumental in rapidly creating a diverse set of compounds. The bromo and methoxy groups provide two distinct points for chemical modification. For instance, the bromine atom can be functionalized via cross-coupling reactions, while the methoxy group could potentially be demethylated to a hydroxyl group, which can then be further derivatized.

Table 2: Potential Diversification Strategies for this compound

| Reaction Type | Target Functional Group | Potential Modifications |

| Cross-Coupling Reactions | Bromo Group | Introduction of aryl, heteroaryl, alkyl, alkenyl, and alkynyl groups |

| Nucleophilic Aromatic Substitution | Bromo Group | Introduction of amines, thiols, and alkoxides |

| Demethylation | Methoxy Group | Conversion to a hydroxyl group for further functionalization |

Through these methodologies, a comprehensive library of this compound derivatives could be synthesized and screened for desirable properties in materials science and other non-biological applications.

Parallel Synthesis and High-Throughput Derivatization Strategies

Parallel synthesis is a powerful strategy for rapidly generating large libraries of related compounds, enabling the efficient exploration of structure-activity relationships (SAR) in drug discovery. This compound is well-suited for such high-throughput derivatization campaigns, primarily due to the reactivity of its aryl bromide. This functional group is amenable to a variety of well-established cross-coupling reactions that are robust and tolerant of diverse functional groups, making them ideal for parallel synthesis formats.

Detailed research findings have demonstrated the utility of aryl bromides in transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst, is a cornerstone of modern medicinal chemistry. In a parallel synthesis context, an array of diverse boronic acids can be reacted with this compound in separate reaction vessels (e.g., in a 96-well plate format) to generate a library of 7-aryl-4-methoxybenzoxazoles.

Similarly, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination (for the introduction of amine substituents), the Sonogashira coupling (for the installation of alkyne moieties), and the Heck coupling (for the formation of carbon-carbon bonds with alkenes) can be employed to further diversify the 7-position of the benzoxazole core. The robustness of these methods allows for their automation, facilitating the high-throughput synthesis of extensive compound libraries.

To illustrate the potential for diversification, the following table outlines a representative parallel synthesis scheme employing the Suzuki-Miyaura coupling.

| Reactant A | Reactant B (Boronic Acid) | Potential Product |

| This compound | Phenylboronic acid | 7-Phenyl-4-methoxybenzoxazole |

| This compound | 4-Pyridylboronic acid | 4-Methoxy-7-(pyridin-4-yl)benzoxazole |

| This compound | 3-Thiopheneboronic acid | 4-Methoxy-7-(thiophen-3-yl)benzoxazole |

| This compound | (4-Fluorophenyl)boronic acid | 7-(4-Fluorophenyl)-4-methoxybenzoxazole |

This table represents a hypothetical parallel synthesis scheme based on established chemical principles.

Solid-Phase Synthesis Approaches Utilizing this compound

Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification and the ability to drive reactions to completion by using excess reagents. While direct examples of solid-phase synthesis starting with this compound are not extensively documented, the principles of benzoxazole synthesis on a solid support are well-established and can be readily adapted.

One potential strategy involves the immobilization of a precursor to the benzoxazole ring onto a solid support, such as a resin bead. For example, a substituted 2-aminophenol (B121084), which is a key precursor for benzoxazole synthesis, could be attached to a resin. Following immobilization, the synthesis of the benzoxazole ring can be completed, and subsequent derivatization at the 7-position can be performed.

A hypothetical solid-phase synthesis route could proceed as follows:

Immobilization: A suitable 2-aminophenol precursor, functionalized with a linker for attachment to a solid support (e.g., Wang resin), is coupled to the resin.

Benzoxazole Formation: The resin-bound aminophenol is then reacted with a suitable reagent to form the oxazole ring.

Derivatization: With the core scaffold in place, the bromine at the 7-position can be used as a handle for various cross-coupling reactions, similar to the parallel synthesis approach described above.

Cleavage: Finally, the desired 7-substituted-4-methoxybenzoxazole derivative is cleaved from the solid support, yielding the purified product.

The following table illustrates the potential diversity that can be achieved through a solid-phase approach, again highlighting the versatility of the bromo- functionality.

| Resin-Bound Intermediate | Coupling Partner | Reaction Type | Final Product (after cleavage) |

| Resin-bound this compound precursor | Phenylboronic acid | Suzuki Coupling | 7-Phenyl-4-methoxybenzoxazole |

| Resin-bound this compound precursor | Aniline (B41778) | Buchwald-Hartwig Amination | 4-Methoxy-N-phenylbenzo[d]oxazol-7-amine |

| Resin-bound this compound precursor | Phenylacetylene | Sonogashira Coupling | 4-Methoxy-7-(phenylethynyl)benzoxazole |

This table represents a hypothetical solid-phase synthesis scheme based on established chemical methodologies for benzoxazole synthesis.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 7 Bromo 4 Methoxybenzoxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 7-Bromo-4-methoxybenzoxazole in solution. It provides crucial information about the chemical environment of individual atoms and their relationships with neighboring atoms.

Two-dimensional (2D) NMR experiments are fundamental for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the two adjacent aromatic protons, H-5 and H-6, confirming their neighboring positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). science.gov This technique allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. For instance, it would link the methoxy (B1213986) protons to the methoxy carbon and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. ipb.ptscience.gov This provides long-range connectivity information. For this compound, key HMBC correlations would include the correlation from the methoxy protons to the C-4 carbon, and from the aromatic protons (H-5, H-6) to various quaternary and protonated carbons in the ring system, confirming the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons that are close to each other, regardless of whether they are bonded. ipb.pt In the case of this compound, a NOESY spectrum would show a correlation between the methoxy group protons and the aromatic proton at the H-5 position, providing definitive evidence for the regiochemistry of the methoxy group.

The data below illustrates the expected 2D NMR correlations for this compound, which are critical for its structural assignment.

| Proton (¹H) | COSY (¹H) | HSQC (¹³C) | HMBC (¹³C) | NOESY (¹H) |

|---|---|---|---|---|

| H-2 | - | C-2 | C-3a, C-7a | - |

| H-5 | H-6 | C-5 | C-3a, C-7, C-6, C-4 | H-6, OCH₃ |

| H-6 | H-5 | C-6 | C-7a, C-4, C-5, C-7 | H-5 |

| OCH₃ | - | OCH₃ Carbon | C-4 | H-5 |

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing deep insight into reaction mechanisms. researchgate.net In the study of benzoxazoles, stable isotopes such as ¹³C, ¹⁵N, or deuterium (²H) can be incorporated into precursor molecules. nih.govthieme-connect.de

For example, to investigate the cyclization mechanism to form the oxazole (B20620) ring of a this compound derivative, one could synthesize a precursor with a ¹⁵N-labeled amine. By tracking the position of the ¹⁵N atom in the final product using ¹⁵N NMR spectroscopy or mass spectrometry, the exact pathway of ring closure can be confirmed. Similarly, using ¹³C-labeled precursors can help identify bond-forming and bond-breaking steps, map out rearrangement processes, and elucidate biosynthetic pathways in naturally occurring benzoxazole (B165842) derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of this compound, as its exact mass is unique to its specific combination of carbon, hydrogen, nitrogen, oxygen, and bromine atoms. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of this compound and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. researchgate.netnih.gov Analysis of these fragments helps to confirm the connectivity of the atoms.

A plausible fragmentation pathway for this compound would likely involve initial characteristic losses:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion with a mass 15 Da lower than the parent ion.

Loss of carbon monoxide (CO): The oxazole ring can undergo cleavage, resulting in the loss of a neutral CO molecule (28 Da).

Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond would result in a fragment ion lacking the bromine atom.

| Ion | Proposed Formula | Proposed Loss | Calculated m/z (for ⁷⁹Br) |

|---|---|---|---|

| [M]⁺• | C₈H₆BrNO₂⁺• | - | 226.9600 |

| [M - CH₃]⁺ | C₇H₃BrNO₂⁺ | •CH₃ | 211.9423 |

| [M - CO]⁺• | C₇H₆BrNO⁺• | CO | 198.9654 |

| [M - Br]⁺ | C₈H₆NO₂⁺ | •Br | 148.0393 |

X-Ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Derivatives

While NMR and MS provide powerful evidence for chemical structure, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is particularly vital for establishing the absolute stereochemistry of chiral derivatives and analyzing subtle conformational details. growingscience.com